
1H-Pyrrole, 1-ethenyl-2,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1-ethenyl-2,3-diphenyl- is a heterocyclic aromatic organic compound. Pyrroles are known for their five-membered ring structure containing one nitrogen atom. This particular compound is characterized by the presence of ethenyl and diphenyl substituents at the 1, 2, and 3 positions of the pyrrole ring, respectively. Pyrroles are significant in various fields due to their unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines.
Hantzsch Synthesis: This involves the reaction of α-haloketones with β-dicarbonyl compounds in the presence of ammonia.
Knorr Synthesis: This method uses β-ketoesters and α-aminoketones.
Industrial production methods may involve optimized versions of these synthetic routes, often using catalysts and specific reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1H-Pyrrole, 1-ethenyl-2,3-diphenyl- undergoes various chemical reactions:
Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions are common in pyrroles due to the electron-rich nature of the ring.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
1H-Pyrrole, 1-ethenyl-2,3-diphenyl- can be compared with other similar compounds:
1H-Pyrrole, 1-ethyl-: This compound has an ethyl group instead of an ethenyl group at the 1 position.
1H-Pyrrole, 2,3-dimethyl-: This compound has methyl groups at the 2 and 3 positions instead of phenyl groups.
1H-Pyrrole, 3-ethyl-2,5-dimethyl-: This compound has ethyl and methyl groups at different positions, leading to variations in its reactivity and applications.
The uniqueness of 1H-Pyrrole, 1-ethenyl-2,3-diphenyl- lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
57807-58-6 |
|---|---|
Molecular Formula |
C18H15N |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
1-ethenyl-2,3-diphenylpyrrole |
InChI |
InChI=1S/C18H15N/c1-2-19-14-13-17(15-9-5-3-6-10-15)18(19)16-11-7-4-8-12-16/h2-14H,1H2 |
InChI Key |
QUPFOQKWPYCUQL-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


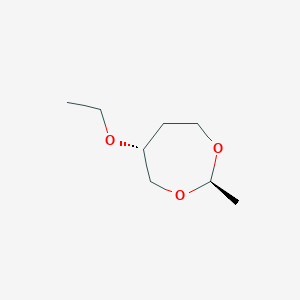
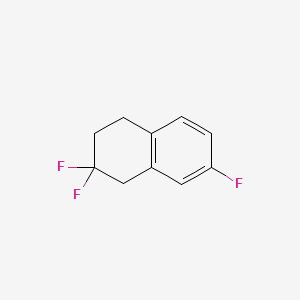
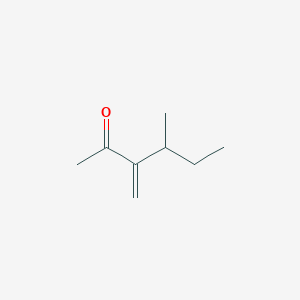

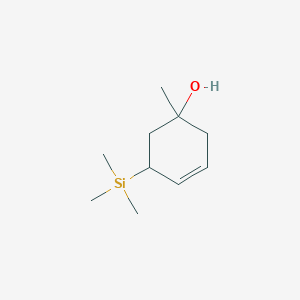

![Dipropyl [1-(methylamino)ethyl]phosphonate](/img/structure/B14623750.png)

![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
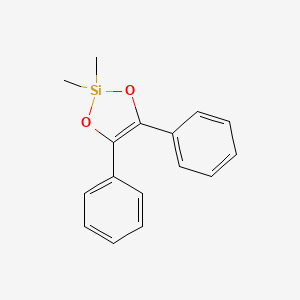
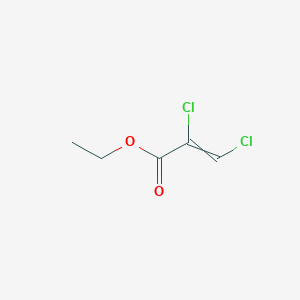
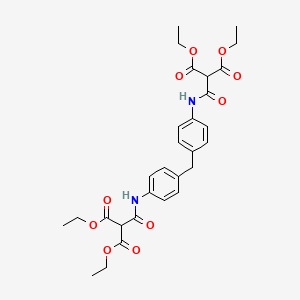

![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
